Cas no 2137609-61-9 (Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate)

Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate is a specialized piperidine derivative featuring both azetidine and isopropyl substituents at the 4-position, along with a Boc-protected amine. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its sterically hindered structure and functional group compatibility make it valuable for constructing complex nitrogen-containing scaffolds. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. Its rigid yet modifiable framework is advantageous for developing bioactive molecules, including CNS-targeting agents or enzyme inhibitors. The compound's well-defined reactivity profile facilitates controlled derivatization, supporting efficient route optimization in medicinal chemistry applications.
Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate structure
2137609-61-9 structure
Product Name:Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate
CAS No:2137609-61-9
MF:C16H30N2O2
MW:282.421604633331
CID:6473022
PubChem ID:165471276
Update Time:2025-05-20

Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2137609-61-9
    • tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate
    • EN300-800160
    • Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate
    • Inchi: 1S/C16H30N2O2/c1-13(2)16(18-9-6-10-18)7-11-17(12-8-16)14(19)20-15(3,4)5/h13H,6-12H2,1-5H3
    • InChI Key: YGKOCWUVSUNISV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(C(C)C)(CC1)N1CCC1)=O

Computed Properties

  • Exact Mass: 282.230728204g/mol
  • Monoisotopic Mass: 282.230728204g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 32.8Ų

Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 2137609-61-9, commonly referred to as Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with azetidine and tert-butyl groups. The azetidin moiety, a four-membered ring containing one nitrogen atom, contributes to the compound's distinct chemical properties and potential biological activities.

Recent studies have highlighted the importance of Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate in drug discovery efforts. Its structure suggests potential applications as a precursor or intermediate in the synthesis of bioactive molecules. Researchers have explored its role in various therapeutic areas, including central nervous system disorders and inflammation. The compound's ability to modulate key cellular pathways makes it a promising candidate for further investigation.

One of the most notable aspects of this compound is its synthetic versatility. The tert-butyl group provides steric bulk, which can influence the molecule's stability and bioavailability. Additionally, the presence of the propan-2-yl group introduces hydrophobicity, potentially enhancing its interactions with cellular membranes. These structural features make Tert-butyl 4-(azetidin-1-yl)-4-(propan-2-yl)piperidine-1-carboxylate a valuable building block in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in biological systems with greater accuracy. For instance, molecular docking studies have revealed potential binding affinities for targets such as GABA receptors and other neuroreceptors. These findings underscore the compound's potential as a lead molecule in the development of novel therapeutics.

In terms of synthesis, Tert-butyl 4-(azetidin-1-y) derivatives can be prepared through various routes, including ring-closing metathesis and nucleophilic substitution reactions. The choice of synthetic pathway depends on the desired stereochemistry and scalability of the process. Researchers have optimized these methods to achieve high yields and purity, ensuring that the compound is readily available for further studies.

The pharmacokinetic properties of Tert-butyl 4-(azetidin) derivatives are another area of active research. Studies have shown that these compounds exhibit favorable absorption profiles in preclinical models, suggesting their potential for oral administration. However, further investigations are required to fully understand their metabolism and excretion pathways.

In conclusion, Tert-butyl 4-(azetidin) derivatives represent a promising class of compounds with diverse applications in drug discovery and development. Their unique chemical structure, combined with recent advances in synthetic and computational techniques, positions them as valuable tools for addressing unmet medical needs.

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